molecular formula C17H18N2O B11805451 Phenyl(2-(pyridin-4-yl)piperidin-1-yl)methanone

Phenyl(2-(pyridin-4-yl)piperidin-1-yl)methanone

Cat. No.: B11805451
M. Wt: 266.34 g/mol
InChI Key: JJEWQRCGNQORRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl(2-(pyridin-4-yl)piperidin-1-yl)methanone is an organic compound that belongs to the class of phenylpiperidines These compounds contain a piperidine ring bound to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(2-(pyridin-4-yl)piperidin-1-yl)methanone typically involves the reaction of a piperidine derivative with a pyridine derivative under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, followed by nucleophilic substitution with a pyridine derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Phenyl(2-(pyridin-4-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Phenyl(2-(pyridin-4-yl)piperidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Phenyl(2-(pyridin-4-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Phenyl(2-(pyridin-4-yl)piperidin-1-yl)methanone can be compared with other similar compounds, such as:

    Phenylpiperidine: Contains a phenyl group bound to a piperidine ring.

    Pyridinylpiperidine: Contains a pyridine ring bound to a piperidine ring.

    Phenylpyridine: Contains a phenyl group bound to a pyridine ring.

The uniqueness of this compound lies in its specific combination of a phenyl group, a pyridine ring, and a piperidine ring, which may confer unique chemical and biological properties .

Biological Activity

Phenyl(2-(pyridin-4-yl)piperidin-1-yl)methanone is an organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure comprising a phenyl group, a pyridine ring, and a piperidine moiety. Its molecular formula is C18H22N2OC_{18}H_{22}N_2O, indicating the presence of two nitrogen atoms and one oxygen atom. This unique configuration contributes to its biological activity.

Biological Activities

Research indicates that this compound exhibits significant pharmacological activities, including:

  • Antitumor Activity : Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, showcasing its potential as an anticancer agent.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes linked to metabolic disorders, such as Na+/K+-ATPase, which plays a crucial role in cellular ion balance and signaling pathways.
  • Neuropharmacological Effects : The compound interacts with neurotransmitter receptors, suggesting potential applications in treating CNS disorders.

Molecular docking studies have provided insights into how this compound interacts with biological targets. The compound's binding affinity to various enzymes and receptors has been evaluated, indicating a competitive inhibition mechanism for certain targets.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique pharmacological properties of this compound. The following table summarizes some related compounds and their biological activities:

Compound NameStructure FeaturesBiological Activity
4-Fluorophenyl(4-methylpiperidin-1-yl)methanoneContains a fluorine substituentAntimicrobial and antioxidant properties
4-Chlorophenyl(4-methylpiperidin-1-yl)methanoneContains a chlorine substituentInhibits Na+/K+-ATPase activity
4-Methylphenyl(2-(pyridin-3-yl)piperidin-1-yl)methanoneFeatures a methyl group on phenyl and pyridine ringsAntitumor activity demonstrated

This compound stands out due to its specific combination of functional groups that confer unique pharmacological properties.

Case Studies and Research Findings

  • Antitumor Efficacy : In vitro studies have shown that this compound effectively inhibits the proliferation of cancer cells, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines. The compound's IC50 values indicate significant potency against these cell lines.
  • Enzyme Interaction Studies : Binding assays revealed that the compound exhibits strong inhibitory effects on Na+/K+-ATPase, with IC50 values in the low micromolar range. This suggests its potential use in managing conditions associated with dysregulated ion transport.
  • Neuropharmacological Studies : Research has indicated that this compound interacts with serotoninergic and dopaminergic receptors, showing promise for applications in treating mood disorders and neurodegenerative diseases.

Properties

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

phenyl-(2-pyridin-4-ylpiperidin-1-yl)methanone

InChI

InChI=1S/C17H18N2O/c20-17(15-6-2-1-3-7-15)19-13-5-4-8-16(19)14-9-11-18-12-10-14/h1-3,6-7,9-12,16H,4-5,8,13H2

InChI Key

JJEWQRCGNQORRD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=CC=NC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.